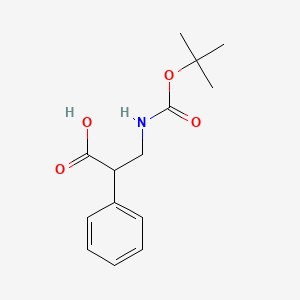

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

CAS No.: 67098-56-0

Cat. No.: VC1995705

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67098-56-0 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

| Standard InChI Key | PZRXRMWHLUUHFB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O |

Introduction

Synthesis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic Acid

Synthetic Routes

The synthesis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid typically involves the protection of an amino acid precursor with tert-butoxycarbonyl chloride (Boc-Cl). A common method includes:

-

Reacting phenylalanine derivatives with Boc-Cl under basic conditions.

-

Purifying the product through recrystallization or chromatography techniques .

An alternative method employs iron-catalyzed migratory nitrene insertion into carboxylic acids to form non-racemic Boc-protected α-amino acids . This approach has gained attention for its efficiency and stereoselectivity.

Industrial Production Techniques

Applications in Medicinal Chemistry

Peptide Synthesis

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid is widely utilized as a building block in peptide synthesis due to its Boc-protected amine group . Peptides synthesized using this compound are critical for drug development and biochemical research.

Drug Development

Derivatives of this compound exhibit biological activity that makes them candidates for therapeutic applications:

-

Anticancer Agents: Modifications to the phenyl group enhance pharmacological properties, enabling targeted inhibition of tumor growth .

-

Neuroprotective Drugs: Studies indicate that derivatives reduce oxidative stress in neuronal cells, suggesting potential use in treating Alzheimer's disease.

Enzyme Inhibition Studies

Due to structural similarity with natural substrates, this compound is employed in enzyme inhibition studies to explore mechanisms and develop inhibitors for therapeutic enzymes like dipeptidyl peptidase IV (DPP-IV) .

Biological Activity

Mechanism of Action

The biological activity of 3-tert-butoxycarbonylamino-2-phenyl-propionic acid is largely attributed to its interaction with enzymes and receptors:

-

The Boc group provides steric hindrance, influencing reactivity.

-

Hydrogen bonding by hydroxyl and amino groups enhances specificity toward biological targets .

Antimicrobial Properties

Research demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria by disrupting cell membranes.

Antidiabetic Effects

Inhibition of DPP-IV by derivatives leads to increased insulin secretion and improved glucose metabolism .

Comparative Analysis with Similar Compounds

Structural Variants

Several related compounds share structural similarities but differ in stereochemistry or substituents:

-

(S)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid: Bromine substitution enhances electron density at specific sites, altering reactivity .

-

(R)-N-Boc-3-Amino-3-phenylpropanoic acid: Exhibits similar properties but differs in chirality, impacting biological interactions .

Unique Features

The stereochemistry of 3-tert-butoxycarbonylamino-2-phenyl-propionic acid imparts distinct reactivity compared to its enantiomers or derivatives .

Data Tables

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| CAS Number | |

| Purity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume